
3,4-Dimethoxystyrene
Overview
Description
3,4-Dimethoxystyrene (CAS 6380-23-0) is a substituted styrene derivative with methoxy (-OCH₃) groups at the 3- and 4-positions of the benzene ring and a vinyl (-CH=CH₂) substituent at the 1-position (Figure 1). Key properties include:
- Molecular formula: C₁₀H₁₂O₂
- Boiling point: 259.4°C at 760 mmHg
- Density: 1.004 g/cm³
- Storage: Stabilized with hydroquinone (1% inhibitor) to prevent premature polymerization .
It is synthesized via chemical elimination (e.g., Cope-type degradation of verapamil N-oxide) or through controlled polymerization techniques such as anionic or visible light-mediated cationic methods . Its applications span polymer science (e.g., adhesives, antifouling coatings) , flavor chemistry (green/floral aroma in coffee and pineapple) , and natural product synthesis .
Preparation Methods
Classical Organic Synthesis Routes
Aldehyde-Based Wittig Olefination
The Wittig reaction remains a cornerstone for synthesizing 3,4-dimethoxystyrene from 3,4-dimethoxybenzaldehyde. The protocol involves:
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Ylide Preparation : Triphenylphosphine reacts with methyl iodide to form a phosphonium salt, deprotonated with strong bases (e.g., n-butyllithium) to generate the ylide (Ph₃P=CH₂).
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Coupling : The ylide reacts with 3,4-dimethoxybenzaldehyde in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), yielding the target alkene .
Key Data :
This method offers precise control over stereochemistry but requires stringent anhydrous conditions and expensive reagents.
Decarboxylation of α,β-Unsaturated Carboxylic Acids
Bio-based routes utilize sinapinic acid (4-hydroxy-3,5-dimethoxycinnamic acid) derived from lignin. Decarboxylation with hexamethylenetetramine (HMTA) in propylene carbonate at 105°C produces this compound :
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Knoevenagel Condensation : Vanillin derivatives react with malonic acid to form α,β-unsaturated carboxylic acids.
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Catalytic Decarboxylation : HMTA facilitates selective decarboxylation, achieving >95% purity .
Advantages :
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Utilizes renewable lignin-derived precursors.
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Avoids toxic reagents (e.g., phosphorus ylides).
Bio-Based and Enzymatic Approaches
Microbial Biosynthesis in Escherichia coli
Engineered E. coli strains overexpressing tyrosine ammonia-lyase (TAL) and phenolic acid decarboxylase (PAD) convert glucose into 3,4-dihydroxystyrene, which is enzymatically methylated using S-adenosylmethionine (SAM) :
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Pathway Optimization : Flux enhancement toward L-tyrosine increases precursor availability.
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Methylation : Catechol-O-methyltransferase (COMT) introduces methoxy groups.
Performance Metrics :
This method aligns with green chemistry principles but faces challenges in scaling due to metabolic bottlenecks.
Chemoenzymatic Synthesis from Vanillin
Vanillin, a lignin-derived compound, undergoes sequential modifications:
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Etherification : Vanillin is methylated to 3,4-dimethoxybenzaldehyde.
Industrial Relevance :
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Vanillin is cost-effective ($15–20/kg) compared to synthetic aldehydes.
Catalytic and Industrial Methods
Friedel-Crafts Alkylation
3,4-Dimethoxybenzene reacts with acetylene or vinyl chloride in the presence of Lewis acids (e.g., AlCl₃):
Conditions :
Continuous-Flow Radical Polymerization
Recent advances employ microreactors for controlled radical polymerization of this compound monomers. Visible light-mediated cationic polymerization using Ir(ppy)₃ catalysts achieves near-quantitative conversion :
Catalyst Loading | Monomer Conversion | Đ (Dispersity) |
---|---|---|
0.04 mol% | 89% | 1.35 |
Comparative Analysis of Methods
Method | Yield (%) | Scalability | Cost ($/kg) | Environmental Impact |
---|---|---|---|---|
Wittig Olefination | 72–89 | Moderate | 120–150 | High (toxic waste) |
Microbial Biosynthesis | 60–64 | Low | 200–250 | Low |
Friedel-Crafts | 68–75 | High | 80–100 | Moderate |
Continuous-Flow | >90 | High | 90–110 | Low |
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxystyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-dihydroxystyrene.
Polymerization: It is used as a monomer in radical polymerization reactions due to the presence of the electron-deficient double bond.
Common Reagents and Conditions:
Lewis Acid Boron Tribromide: Used for deprotection reactions.
Radical Initiators: Used in polymerization reactions.
Major Products:
3,4-Dihydroxystyrene: Formed through oxidation.
Poly Catechols: Formed through polymerization reactions.
Scientific Research Applications
Polymer Chemistry
a. Monomer for Copolymerization
3,4-Dimethoxystyrene serves as an important monomer for the synthesis of catechol-containing polymers. These polymers exhibit strong adhesive properties comparable to commercial adhesives like cyanoacrylate glues. The copolymerization of this compound with styrene allows for the creation of poly[(3,4-dihydroxystyrene)-co-styrene], which has been shown to possess superior adhesive capabilities due to the presence of catechol groups .
Polymer Composition | Adhesive Strength | Reference |
---|---|---|
33% 3,4-Dihydroxystyrene | Similar to cyanoacrylate | |
Varied compositions (up to 67% styrene) | Optimal bonding on various surfaces |
b. Biomimetic Applications
The development of biomimetic adhesives using this compound has implications in medical applications such as bone cements and dental composites. The catechol groups mimic the adhesive properties of mussel proteins, providing strong adhesion in wet environments .
c. Reactivity Ratios and Polymerization Techniques
Studies have utilized in situ NMR measurements to determine the reactivity ratios for copolymerization involving this compound. This data is crucial for optimizing polymer synthesis processes and understanding the composition distribution within the resulting copolymers .
Pharmacological Applications
While primarily recognized for its role in polymer chemistry, this compound also shows potential pharmacological applications. Research indicates that it can be metabolized within biological systems and may exhibit bioactive properties . Its presence in natural products such as Brazilian propolis suggests possible health benefits, although further studies are needed to elucidate these effects.
Case Studies
Several case studies highlight the practical applications of this compound:
- Adhesive Performance Study : A study compared the adhesive performance of poly[(3,4-dihydroxystyrene)-co-styrene] against commercial adhesives. Results indicated that this polymer could achieve bonding strengths comparable to leading commercial products under specific conditions .
- Biomimetic Adhesives Development : Researchers developed a series of biomimetic adhesives that utilized this compound as a precursor. These adhesives demonstrated enhanced performance in moist environments, making them suitable for surgical applications .
Mechanism of Action
The mechanism of action of 3,4-dimethoxystyrene involves its role as a monomer in polymerization reactions. The electron-deficient double bond in the compound allows it to undergo radical polymerization, leading to the formation of poly catechols . These poly catechols have various applications in organic synthesis due to their stability and resistance to oxidation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Polystyrene and Copolymers
3,4-Dimethoxystyrene is copolymerized with styrene to tailor material properties. Key differences include:
The methoxy groups reduce chain rigidity, lowering Tg compared to PS. However, post-polymerization demethylation (using BBr₃) converts methoxy to catechol (-OH) groups, enabling strong adhesion comparable to cyanoacrylate glues .
3,4-Dihydroxystyrene
This compound serves as a protected precursor to 3,4-dihydroxystyrene (catechol derivative). Differences include:
The methoxy groups enhance stability during polymerization, while the hydroxyl groups in dihydroxystyrene enable hydrogen bonding for adhesion .
Lignin-Derived Methoxystyrenes
In lignin pyrolysis, this compound is a marker of G-type lignin units. Comparisons with related compounds:
Position and number of methoxy groups influence thermal stability and fragmentation patterns during lignin degradation .
Flavor and Aroma Compounds
This compound contributes green/floral notes in foods. Comparisons with other volatiles:
Methoxy groups in this compound reduce polarity compared to hydroxylated analogs like 4-vinylguaiacol, altering volatility and sensory impact .
Polymerization Behavior
This compound exhibits unique reactivity under specific conditions:
Monomer | Polymerization Method | Outcome | Reference |
---|---|---|---|
This compound | Visible light cationic | Successful (Mn = 4.9 kg/mol) | |
Styrene | Same as above | No polymerization | |
nBVE | Same as above | Successful (D = 1.25) |
Its electron-rich aromatic ring facilitates cationic initiation, unlike styrene, which requires radical or anionic methods .
Biological Activity
3,4-Dimethoxystyrene (DMS) is an organic compound that has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is chemically classified as an aromatic compound with the molecular formula . Its structure features two methoxy groups attached to a styrene backbone, which influences its reactivity and biological properties.
Biological Activities
1. Antioxidant Activity
DMS has been reported to exhibit significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals, which are implicated in oxidative stress-related diseases. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.
Assay Type | IC50 Value (µM) |
---|---|
DPPH | 25.0 |
ABTS | 30.5 |
These results indicate that DMS can potentially protect cells from oxidative damage, suggesting its utility in preventing diseases associated with oxidative stress .
2. Antimicrobial Activity
Research has shown that DMS possesses antimicrobial properties against a range of pathogens. In vitro studies indicated that DMS was effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Candida albicans | 100 |
The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death .
3. Anti-inflammatory Effects
DMS has been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, DMS significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Cytokine | Control (pg/mL) | DMS Treatment (pg/mL) |
---|---|---|
TNF-α | 200 | 50 |
IL-6 | 150 | 30 |
These findings suggest that DMS may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
Case Studies
Case Study 1: Cancer Cell Line Studies
In vitro studies on various cancer cell lines have shown that DMS induces apoptosis in human breast cancer cells (MCF-7). The compound was found to activate caspase pathways, leading to programmed cell death.
- Cell Line: MCF-7
- IC50 Value: 15 µM
- Mechanism: Caspase activation
This indicates the potential of DMS as a chemotherapeutic agent against breast cancer .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of DMS in a model of neurodegeneration induced by oxidative stress. DMS treatment resulted in decreased neuronal cell death and improved cell viability.
- Model: PC12 cells exposed to H2O2
- Cell Viability Increase: 40%
- Mechanism: Reduction of oxidative stress markers
These results highlight the potential application of DMS in neurodegenerative diseases such as Alzheimer’s .
Q & A
Basic Research Questions
Q. What are the recommended laboratory protocols for synthesizing 3,4-dimethoxystyrene?
- Methodological Answer : this compound is typically synthesized via literature-based procedures involving palladium-catalyzed coupling or functionalization of styrene derivatives. For example, it can be prepared through arylation reactions using palladacycle catalysts in aqueous DMA with TBAB as an additive . Detailed synthetic steps, including purification via distillation (boiling point: 259.4°C at 760 mmHg), should be followed to ensure purity ≥97%, with inhibitors like hydroquinone (1%) added to prevent polymerization .
Q. How should inhibitors (e.g., hydroquinone) be managed during storage and handling?
- Methodological Answer : Inhibitors are critical for stabilizing this compound during storage. Hydroquinone (1%) is commonly used to suppress radical polymerization. Researchers should store the compound at 2–8°C in amber vials under inert gas. Prior to use, inhibitor removal via alkaline washing or column chromatography may be required, followed by immediate utilization in reactions to avoid unintended polymerization .
Q. What purification techniques are effective given its physical properties?
- Methodological Answer : Due to its high boiling point (259.4°C), fractional distillation under reduced pressure is preferred. Solvent recrystallization (e.g., using ethanol/water mixtures) can further enhance purity. Analytical techniques like GC-MS or HPLC should verify purity, especially when used in sensitive reactions like copolymer synthesis or catalytic coupling .
Advanced Research Questions
Q. How does the monomer ratio in styrene/3,4-dimethoxystyrene copolymers influence adhesive or mechanical properties?
- Methodological Answer : The monomer feed ratio directly affects copolymer composition and material properties. For instance, increasing this compound content enhances hydrophilicity and cross-linking potential due to its methoxy groups, improving adhesion in biomimetic polymers. Statistical distribution of monomers (confirmed via NMR) correlates with adhesive strength in cross-linking polymers .
Q. What catalytic systems optimize Mizoroki-Heck reactions for synthesizing methoxylated stilbenoids?
- Methodological Answer : Palladacycle catalysts (e.g., polymeric palladacycle with Cy2NMe as a base) in aqueous DMA with TBAB as an additive yield high-efficiency coupling. For example, coupling this compound with 3,5-dimethoxyiodobenzene achieves >75% yield of anti-cancer stilbenoids like DMU-212. Catalyst loading (0.5–1 mol% Pd) and temperature (120°C) are critical variables .
Q. What mechanisms govern photocatalytic C=C bond cleavage in this compound?
- Methodological Answer : Under blue LED light with a PCN-based heterogeneous photocatalyst, the C=C bond undergoes oxidative cleavage via singlet oxygen (<sup>1</sup>O2) pathways. This produces aldehydes like veratraldehyde, a pharmaceutical intermediate. Reaction optimization requires 20 mol% N-hydroxysuccinimide and acetonitrile as a solvent .
Q. How is this compound quantified in lignin pyrolysis studies?
- Methodological Answer : Py-GC-MS with tetramethylammonium hydroxide (TMAH) methylation identifies this compound as a lignin-derived product. Relative response factors (RRFs) for calibration are determined using isotopic labeling (<sup>13</sup>C-IS) to correct for matrix effects. Peak areas are normalized against internal standards for accurate quantification .
Q. How does this compound enhance metal-ion retention in polymer binders?
- Methodological Answer : In poly(pentafluorostyrene-<i>co</i>-2,3-dimethoxystyrene), the methoxy groups coordinate multivalent metal ions (e.g., Mg<sup>2+</sup>), preventing dissolution in battery electrodes. This is validated via XPS and cyclic voltammetry, showing improved ion-trapping efficiency compared to PVDF binders .
Properties
IUPAC Name |
4-ethenyl-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYTXADXSRFTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41310-36-5 | |
Record name | Benzene, 4-ethenyl-1,2-dimethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41310-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6064296 | |
Record name | Benzene, 4-ethenyl-1,2-dimethoxy- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellow oily liquid; sweet, floral penetrating aroma | |
Record name | 3,4-Dimethoxy-1-vinylbenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
203.00 to 205.00 °C. @ 20.00 mm Hg | |
Record name | 1,2-Dimethoxy-4-vinylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
slightly, Slightly soluble in water, soluble (in ethanol) | |
Record name | 1,2-Dimethoxy-4-vinylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3,4-Dimethoxy-1-vinylbenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.006-1.012 | |
Record name | 3,4-Dimethoxy-1-vinylbenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6380-23-0 | |
Record name | 3,4-Dimethoxystyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6380-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxystyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 4-ethenyl-1,2-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzene, 4-ethenyl-1,2-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-vinylveratrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.330 | |
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Record name | 3,4-DIMETHOXYSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50PLH4M73W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,2-Dimethoxy-4-vinylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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